molecular formula C15H12N2O2 B1424311 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile CAS No. 898785-95-0

4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile

Cat. No. B1424311
M. Wt: 252.27 g/mol
InChI Key: KERGGHMUKPLUTM-UHFFFAOYSA-N
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Description

“4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile”.



Molecular Structure Analysis

The molecular formula of “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile” is C15H12N2O21. The molecular weight is 252.27 g/mol1.



Chemical Reactions Analysis

There’s no specific information available about the chemical reactions involving “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile” are not well-documented in the available resources.


Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

A study by Ahipa et al. (2014) focused on a series of luminescent compounds, including derivatives of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile, to investigate their liquid crystalline behavior and photophysical properties. These compounds were found to exhibit phases like nematic and orthorhombic columnar phases. Their blue emitting properties with absorption and emission bands were also noted, making them potential candidates for optoelectronic applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Synthesis and Structure of Highly Substituted Pyrazole Ligands

Budzisz et al. (2004) explored the synthesis and structure of highly substituted pyrazole ligands, using derivatives of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile. These ligands were then used to form complexes with platinum(II) and palladium(II) metal ions, revealing potential applications in coordination chemistry and material science (Budzisz, Małecka, & Nawrot, 2004).

Cycloaddition Reactions of Photochemically Generated Benzonitrile-Isopropylides

Gerber et al. (1977) investigated the cycloaddition reactions of photochemically generated benzonitrile-isopropylides, which can be related to the derivatives of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile. This research provides insights into the physical and chemical behavior of such compounds under photochemical conditions, which is relevant for understanding their potential applications in photoreactive materials (Gerber, Heimgartner, Schmid, & Heinzelmann, 1977).

Potential Applications in Electrochemistry and Photodynamic Therapy

  • Research on electrochromic polymers by Su et al. (2017) indicates the possible use of derivatives of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile in electrochromic devices. These compounds showed high contrast and satisfactory redox stability, suggesting their utility in smart window applications (Su, Chang, & Wu, 2017).
  • Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine derivative for photodynamic therapy applications. This research underscores the potential use of 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile derivatives in medicinal chemistry, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

There’s no specific safety and hazard information available for “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile”.


Future Directions

Given the limited information available, it’s difficult to predict specific future directions for research or applications of “4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile”. However, compounds with similar structures have been used in various scientific experiments and have potential applications in fields like medicinal chemistry2.


Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, consulting a subject matter expert or accessing specialized databases may be necessary.


properties

IUPAC Name

4-[2-(2-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15-13(3-2-8-17-15)14(18)9-11-4-6-12(10-16)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERGGHMUKPLUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698610
Record name 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile

CAS RN

1706460-95-8, 898785-95-0
Record name Benzonitrile, 4-[2-(2-methoxy-3-pyridinyl)-2-oxoethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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